Bienvenue dans la boutique en ligne BenchChem!

Ambroxol

Pulmonology Mucolytics Clinical Pharmacology

Ambroxol (NA-872) is the active metabolite of bromhexine with unique, concentration-dependent GCase chaperoning (IC50 8.2 µM) and Nav1.8 blockade (IC50 34.3 µM)—activities absent in other mucolytics (NAC, carbocisteine). Its anti-biofilm synergy (0.7 mg/mL clears 50% MDR-K. pneumoniae biofilms; reduces tetracycline IC50 by 98.9%) is essential for AMR research. For robust respiratory, neurodegenerative, and pain studies, ambroxol is the irreplaceable comparator. Source high-purity material to ensure quantitative reproducibility.

Molecular Formula C13H18Br2N2O
Molecular Weight 378.10 g/mol
CAS No. 18683-91-5
Cat. No. B1667023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol
CAS18683-91-5
Synonyms4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexanol
Abrohexal
AM, Bisolvon
Ambril
Ambro Puren
Ambro-Puren
Ambrobeta
Ambrofur
Ambrohexal
Ambrolös
Ambrolitic
AMBROPP
AmbroPuren
Ambroten
Ambroxin
Ambroxocompren
Ambroxol
Bisolvon AM
Bromhexine Metabolite VIII
Bronchopront
Bronchowern
Broxol
Contac Husten Trunk
Contac Husten-Trunk
Contac HustenTrunk
Dinobroxol
Duramucal
Ebromin
Expeflen
Expit
Farmabroxol
Flavamed
Frenopect
Gelopol
Hustenlöser, Pect
Hustenlöser, Therapin
Larylin Husten Löser
Larylin Husten-Löser
Larylin HustenLöser
Lasolvan
Metabolite VIII, Bromhexine
Mibrox
Motosol
Muco Fips
Muco-Fips
MucoFips
Mucosolvan
Mucotablin
NA 872
NA-872
NA872
Pädiamuc
Pect Hustenlöser
Pulmonal S
Pulmonal, Ringelheimer
Ringelheimer Pulmonal
Sekretovit
stas Hustenlöser
stas-Hustenlöser
stasHustenlöser
Surbronc
Therapin Hustenlöse
Molecular FormulaC13H18Br2N2O
Molecular Weight378.10 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
InChIInChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
InChIKeyJBDGDEWWOUBZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>56.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol CAS 18683-91-5: Sourcing the Active Metabolite of Bromhexine with Verified Multimodal Bioactivity


Ambroxol (NA-872; CAS 18683-91-5) is the pharmacologically active metabolite of the prodrug bromhexine and is classified as a mucoactive/secretolytic agent. Beyond its classical role in facilitating mucus clearance via surfactant stimulation , it possesses quantifiable, dose-dependent properties as a glucocerebrosidase (GCase) chaperone and a Nav1.8-preferring sodium channel blocker . These multimodal activities distinguish it from simple expectorants and support its investigational use in neurodegenerative disorders (e.g., GBA-related Parkinson's disease) and topical analgesia, in addition to its established respiratory indications.

Why Generic Ambroxol Substitution Still Requires Rigorous Source Verification: The Case Against Simple Interchangeability


While ambroxol is a widely available generic, its biochemical profile is not uniformly interchangeable with other mucolytics (e.g., N-acetylcysteine, carbocisteine) or even its own prodrug (bromhexine) in advanced research contexts. The quantitative evidence below demonstrates that ambroxol exhibits unique, concentration-dependent activities—specifically in GCase chaperoning [1] and NaV1.8 blockade [2]—that are absent or significantly less potent in comparators. Furthermore, its oxidant scavenger profile is distinct from N-acetylcysteine [3]. Therefore, for studies targeting these specific pathways, substitution with another mucolytic agent would invalidate the experimental model and yield different results.

Ambroxol Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Pulmonary Function Improvement: Ambroxol vs. Bromhexine in Chronic Obstructive Bronchitis

In a double-blind clinical trial of 30 patients with chronic obstructive bronchitis, ambroxol demonstrated a statistically significant improvement in pulmonary function parameters compared to its prodrug, bromhexine. Bromhexine showed no significant change, while ambroxol reduced mean bronchial flow resistance by 25% and improved forced expiratory volume by 14% [1].

Pulmonology Mucolytics Clinical Pharmacology

GCase Chaperone Activity: Ambroxol as a Potent Pharmacological Chaperone at Neutral pH

Ambroxol acts as a pH-dependent pharmacological chaperone for glucocerebrosidase (GCase). In vitro studies show a potent inhibitory activity (IC50) of 8.2 ± 2.6 µM at neutral pH, a property not shared by standard mucolytics and a key mechanism for its potential in GBA-related Parkinson's disease and Gaucher disease. This activity is lost at acidic pH, indicating a specific mechanism of action [1].

Neurodegeneration Gaucher Disease Enzyme Kinetics

Sodium Channel Blockade: Ambroxol's Superior Potency Over Standard Local Anesthetics

In a comparative electrophysiology study, ambroxol was the most potent inhibitor of resting tetrodotoxin-resistant (TTX-r) sodium channels (representing NaV1.8) among four clinically used analgesics. Ambroxol exhibited an IC50 of 34.3 μM, making it 55-fold more potent than benzocaine (IC50 1901 μM) [1]. This preferential blockade of NaV1.8 over NaV1.2 channels further supports its potential for targeted analgesia with a reduced side-effect profile.

Pain Research Electrophysiology NaV1.8

Differential Antioxidant Scavenging: Ambroxol's Unique Superoxide Anion Activity vs. N-Acetylcysteine

Ambroxol exhibits a unique profile of direct oxidant scavenging that differs from N-acetylcysteine (NAC) and glutathione (GSH). At a concentration of 100 μM, ambroxol reduced superoxide anion (O2-) levels by 14.3 ± 6.7%, whereas NAC and GSH showed no anti-O2- function. Conversely, NAC and GSH scavenged hydrogen peroxide (H2O2) at concentrations >1 μM, an activity ambroxol lacks [1].

Oxidative Stress Pulmonary Inflammation In Vitro Pharmacology

Anti-Biofilm Synergy: Ambroxol Drastically Reduces Tetracycline IC50 Against MDR-Klebsiella pneumoniae Biofilms

In a study screening six mucolytic agents, ambroxol hydrochloride (ABH) emerged as the optimal agent for disrupting preformed biofilms of multidrug-resistant Klebsiella pneumoniae (MDR-KP). At a concentration of 0.7 mg/mL, ABH achieved 50% biofilm clearance within 8 hours. Crucially, when combined with tetracycline, ABH reduced the antibiotic's IC50 against these biofilms by 98.9% [1], demonstrating a powerful synergistic effect.

Microbiology Antimicrobial Resistance Biofilm Disruption

Mucociliary Transport Improvement: Non-Inferior to N-Acetylcysteine in Clinical Setting

In a double-blind, crossover clinical trial involving 12 heavy smokers with hypersecretory bronchitis, both ambroxol (90 mg/day) and N-acetylcysteine (NAC, 600 mg/day) significantly improved mucociliary transport (MCT). While NAC showed a slightly greater numerical efficacy, the difference between the two treatments was not statistically significant [1], demonstrating that ambroxol's effect on MCT is clinically comparable to a leading mucolytic.

Pulmonology Mucociliary Clearance Smoking Cessation

Validated Application Scenarios for Ambroxol Procurement Based on Differential Evidence


GCase-Targeting Neurodegeneration Research (e.g., GBA-Parkinson's, Gaucher Disease)

Ambroxol is the clear choice for establishing in vitro and in vivo models requiring pharmacological chaperoning of mutant GCase. Its validated IC50 of 8.2 ± 2.6 µM at neutral pH [1] provides a quantitative benchmark for activity, a property not shared by other mucolytics. Sourcing high-purity ambroxol for these studies is critical, as the chaperone effect is concentration-dependent and is the basis for multiple ongoing clinical trials in Parkinson's disease [2].

NaV1.8-Mediated Analgesia and Pain Pathway Investigation

For electrophysiology or animal models of neuropathic pain, ambroxol serves as a potent, commercially available NaV1.8-preferring blocker. Its measured IC50 of 34.3 μM against TTX-r currents in rat sensory neurons [3] makes it a superior tool to weaker analgesics like benzocaine (IC50 1901 μM). Researchers investigating off-label topical analgesic applications should select ambroxol based on this quantitative advantage.

Biofilm Disruption and Antibiotic Adjuvant Studies

Ambroxol is uniquely positioned as a lead compound for developing anti-biofilm strategies. The evidence that ambroxol hydrochloride at 0.7 mg/mL can achieve 50% clearance of MDR-K. pneumoniae biofilms and reduce the IC50 of tetracycline by 98.9% [4] supports its procurement for microbiology studies focused on overcoming antimicrobial resistance. This synergistic potential is a key differentiator from other mucolytics.

Comparative Mucolytic and Respiratory Physiology Studies

When designing studies to compare mechanisms of mucociliary clearance, ambroxol is a necessary comparator. Its clinical efficacy in improving MCT is statistically equivalent to that of N-acetylcysteine (NAC) [5], yet it operates via a distinct mechanism (surfactant stimulation vs. disulfide bond cleavage). Sourcing both compounds is essential for robust, mechanism-driven respiratory research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.